molecular formula C17H16FN5O2S B2609535 N-(3-fluorophenyl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 1105207-12-2

N-(3-fluorophenyl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2609535
CAS No.: 1105207-12-2
M. Wt: 373.41
InChI Key: NPCFQHPOPHYBLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetically designed small molecule of significant interest in medicinal chemistry and oncology research. Its core structure integrates a 1,2,4-triazole scaffold linked to a substituted dihydropyridinone, a motif frequently explored for its kinase inhibitory potential. Research into analogous compounds suggests this molecule may function as a potent inhibitor of FGF receptor (FGFR) signaling pathways [1] . The dysregulation of FGFR signaling is a well-documented driver in various cancers, making inhibitors a key focus for targeted therapy development [2] . Consequently, this compound serves as a critical pharmacological tool for investigating the mechanistic role of FGFRs in cell proliferation, survival, and migration in vitro and in vivo. Its specific molecular architecture, particularly the (4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio group, is engineered for optimal binding affinity and selectivity, providing researchers with a valuable compound for structure-activity relationship (SAR) studies and for exploring novel therapeutic interventions in FGFR-dependent disease models.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[[4-methyl-5-(1-methyl-2-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2S/c1-22-8-4-7-13(16(22)25)15-20-21-17(23(15)2)26-10-14(24)19-12-6-3-5-11(18)9-12/h3-9H,10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCFQHPOPHYBLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluorophenyl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a fluorophenyl group and a triazole-thioacetamide linkage. Its molecular formula is C16H18FN5O2SC_{16}H_{18}FN_5O_2S with a molecular weight of approximately 357.41 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. Triazole derivatives have been shown to exhibit significant activity against various bacterial strains and fungi. For instance:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
1Escherichia coli12.5 μg/mL
2Staphylococcus aureus6.25 μg/mL
3Candida albicans15 μg/mL

These results indicate that modifications in the structure can enhance the antimicrobial efficacy of triazole derivatives.

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. Triazole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that certain triazole-based compounds exhibit cytotoxic effects on cancer cell lines including:

Cell LineIC50 Value (μM)
HCT116 (Colon Cancer)6.2
T47D (Breast Cancer)27.3

These findings suggest that this compound may possess significant anticancer properties.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets within cells. The triazole ring is known to inhibit enzymes involved in nucleic acid synthesis, which is crucial for microbial growth and cancer cell proliferation. Additionally, the thioacetamide moiety may contribute to reactive oxygen species (ROS) generation leading to oxidative stress in target cells.

Case Studies

Several studies have reported on the synthesis and biological evaluation of similar compounds:

  • Synthesis and Antimicrobial Evaluation : A study focused on synthesizing various triazole derivatives and evaluating their antimicrobial activity against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The most active compounds displayed MIC values significantly lower than traditional antibiotics .
  • Anticancer Screening : Another investigation assessed the anticancer potential of triazole derivatives on different cancer cell lines. The results indicated that modifications in the side chains could lead to enhanced activity against specific cancer types .

Comparison with Similar Compounds

Key Observations:

  • Triazole Substituents : The target compound’s 1-methyl-2-oxo-dihydropyridinyl group distinguishes it from analogues with pyridinyl or thiophenyl substituents. This moiety may enhance solubility and reduce off-target interactions compared to bulkier groups like pyridin-3-yl .
  • Aromatic Group Position : Fluorine at the 3-position (vs. 4-position in CAS 561295-12-3) may alter steric and electronic interactions with target proteins, as seen in kinase inhibitors where meta-substitution improves binding .
  • Biological Activity : Compounds with thiophene or pyridine substituents (e.g., CAS 561295-12-3) exhibit anti-exudative or antimicrobial activity, suggesting the target compound’s dihydropyridinyl group could expand its therapeutic scope .

Physicochemical Properties

  • Metabolic Stability : The dihydropyridinyl group’s oxo-moiety may reduce oxidative metabolism, a limitation observed in pyridinyl-substituted analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.